2-(1,3-benzoxazol-2-ylsulfanyl)-1-(3,4-dihydro-1H-isoquinolin-2-yl)ethanone
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Overview
Description
2-(1,3-benzoxazol-2-ylsulfanyl)-1-(3,4-dihydro-1H-isoquinolin-2-yl)ethanone is a complex organic compound that features a benzoxazole ring, a sulfanyl group, and an isoquinoline moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-benzoxazol-2-ylsulfanyl)-1-(3,4-dihydro-1H-isoquinolin-2-yl)ethanone typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzoxazole Ring: This can be achieved by cyclization of o-aminophenol with a suitable carboxylic acid derivative.
Introduction of the Sulfanyl Group: The benzoxazole can be reacted with a thiol or disulfide compound under appropriate conditions to introduce the sulfanyl group.
Formation of the Isoquinoline Moiety: The isoquinoline ring can be synthesized via the Bischler-Napieralski reaction, which involves cyclization of a β-phenylethylamine derivative.
Coupling Reactions: Finally, the benzoxazole and isoquinoline moieties can be coupled through a suitable linker, such as an ethanone group, using reagents like acyl chlorides or anhydrides.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-benzoxazol-2-ylsulfanyl)-1-(3,4-dihydro-1H-isoquinolin-2-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzoxazole ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Nitrated or halogenated benzoxazole derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving sulfanyl and isoquinoline groups.
Medicine: Potential therapeutic agent due to its structural similarity to known bioactive compounds.
Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(1,3-benzoxazol-2-ylsulfanyl)-1-(3,4-dihydro-1H-isoquinolin-2-yl)ethanone would depend on its specific biological target. Generally, compounds with benzoxazole and isoquinoline structures can interact with enzymes, receptors, or DNA, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
2-(1,3-benzoxazol-2-ylthio)ethanone: Lacks the isoquinoline moiety.
1-(3,4-dihydro-1H-isoquinolin-2-yl)ethanone: Lacks the benzoxazole moiety.
2-(1,3-benzoxazol-2-ylsulfanyl)ethanol: Contains an alcohol group instead of the ethanone linker.
Uniqueness
2-(1,3-benzoxazol-2-ylsulfanyl)-1-(3,4-dihydro-1H-isoquinolin-2-yl)ethanone is unique due to the combination of benzoxazole, sulfanyl, and isoquinoline structures, which may confer distinct biological activities and chemical reactivity.
Properties
IUPAC Name |
2-(1,3-benzoxazol-2-ylsulfanyl)-1-(3,4-dihydro-1H-isoquinolin-2-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2S/c21-17(20-10-9-13-5-1-2-6-14(13)11-20)12-23-18-19-15-7-3-4-8-16(15)22-18/h1-8H,9-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKWRHXFSTRJUSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)CSC3=NC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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